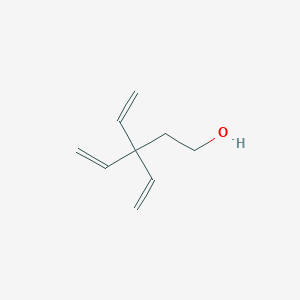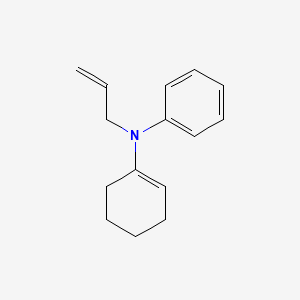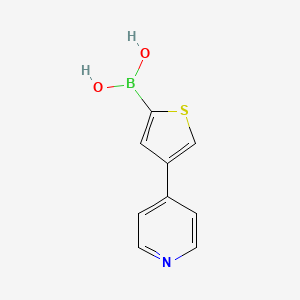
4-Phenyl-cycloheptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-cycloheptene is an organic compound characterized by a seven-membered cycloalkene ring with a phenyl group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-cycloheptene can be achieved through several methods. One common approach involves the reaction of cycloheptene with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds via nucleophilic addition of the Grignard reagent to the cycloheptene, followed by protonation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-cycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can yield 4-Phenyl-cycloheptane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Cycloheptanone derivatives.
Reduction: 4-Phenyl-cycloheptane.
Substitution: Halogenated or nitrated this compound derivatives.
Scientific Research Applications
4-Phenyl-cycloheptene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-cycloheptene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Cycloheptene: A seven-membered cycloalkene without the phenyl group.
Cyclohexene: A six-membered cycloalkene, structurally similar but with a smaller ring.
Cyclooctene: An eight-membered cycloalkene, larger than cycloheptene.
Uniqueness: 4-Phenyl-cycloheptene is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
100650-88-2 |
|---|---|
Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-phenylcycloheptene |
InChI |
InChI=1S/C13H16/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1,3-4,6-7,10-12H,2,5,8-9H2 |
InChI Key |
DQMZGHIGHUUQBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)





